molecular formula C10H15NO3 B15325015 2-Amino-2-(2,5-dimethoxyphenyl)ethanol

2-Amino-2-(2,5-dimethoxyphenyl)ethanol

Cat. No.: B15325015
M. Wt: 197.23 g/mol
InChI Key: ZEXUYASSODBCDB-UHFFFAOYSA-N
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Description

2-Amino-2-(2,5-dimethoxyphenyl)ethanol (CAS: 3600-87-1) is a secondary alcohol and primary amine derivative with a 2,5-dimethoxyphenyl substituent. Its molecular formula is C₁₀H₁₅NO₃, and it has a molecular weight of 197.23 g/mol . This compound is structurally related to midodrine, a prodrug used to treat hypotension, and serves as its active metabolite, desglymidodrine, which acts as an α₁-adrenergic receptor agonist .

The compound is critical in pharmaceutical quality control as a reference standard for impurity profiling (e.g., "Related Compound A" per USP guidelines) . Its synthesis involves the reduction of midodrine’s glycyl moiety, yielding a hydroxyl group adjacent to the amine. The 2,5-dimethoxy substitution on the aromatic ring enhances lipophilicity, influencing its pharmacokinetic properties .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-2-(2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3

InChI Key

ZEXUYASSODBCDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol typically involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol . The reduction reaction is carried out under controlled temperature conditions, usually between -10°C to 0°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar reduction pathways as described in laboratory settings, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-2-(2,5-dimethoxyphenyl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-2-(2,5-dimethoxyphenyl)ethanol with analogs differing in substituents, functional groups, or pharmacological roles:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological/Industrial Role
This compound (Desglymidodrine) 3600-87-1 C₁₀H₁₅NO₃ 197.23 Hydroxyl and amine groups on adjacent carbons; 2,5-dimethoxy phenyl Active metabolite of midodrine; α₁-agonist
This compound oxalic acid 914202-80-5 C₁₂H₁₇NO₇ 287.27 Oxalic acid adduct; enhances crystallinity Used in analytical reference standards
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride 1810074-77-1 C₈H₁₀ClF₂NO 209.62 Fluorine replaces methoxy groups; chiral center Investigational compound; impacts receptor selectivity
2-[(2,5-Dimethoxyphenyl)amino]ethanol 28226-20-2 C₁₀H₁₅NO₃ 197.23 Amino group directly attached to phenyl ring Potential intermediate in synthesis; untested bioactivity
2-({2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}amino)ethanol 5805-65-2 C₁₄H₂₃NO₃ 253.34 Extended ether chain; 2,3-dimethylphenoxy group No known therapeutic use; research chemical

Key Structural and Functional Insights

Substituent Effects: Methoxy vs. Fluoro Groups: The 2,5-dimethoxy substitution in desglymidodrine increases lipophilicity compared to the difluoro analog (CAS 1810074-77-1), which may reduce metabolic stability due to fluorine’s electronegativity . Amino Group Position: In 2-[(2,5-dimethoxyphenyl)amino]ethanol (CAS 28226-20-2), the amine is directly attached to the aromatic ring, altering electronic distribution and reducing α₁-agonist activity compared to desglymidodrine .

Physicochemical Properties :

  • Desglymidodrine is water-soluble (like midodrine hydrochloride), whereas its oxalic acid adduct (CAS 914202-80-5) has reduced solubility, making it suitable for solid-state analysis .
  • The extended ether chain in 5805-65-2 increases molecular weight and likely decreases blood-brain barrier permeability .

Pharmacological Relevance :

  • Desglymidodrine’s α₁-adrenergic activity is critical for vasoconstriction in hypotension treatment. Structural analogs with altered substituents (e.g., fluorine or methyl groups) show varied receptor binding affinities in preclinical studies .
  • Compounds like 28226-20-2, while structurally similar, lack documented therapeutic efficacy, highlighting the importance of the hydroxyl-amine adjacency in bioactivity .

Q & A

Q. Methodological Insight :

  • Characterization : Use 1H/13C NMR to confirm substitution patterns and chiral centers. High-resolution mass spectrometry (HRMS) validates molecular weight .

Basic Question: What synthetic strategies are effective for preparing this compound?

Answer:
Two primary routes are applicable:

Reductive Amination :

  • React 2,5-dimethoxyphenylglyoxal with ammonia or a primary amine, followed by reduction (e.g., NaBH₄) to yield the β-amino alcohol .
  • Optimize pH and temperature to favor the desired stereochemistry.

Biocatalytic Synthesis :

  • Use ketoreductases or transaminases for enantioselective synthesis, reducing environmental impact compared to traditional methods .

Q. Methodological Insight :

  • Monitor reaction progress via TLC or HPLC . Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Advanced Question: How can enantiomeric resolution be achieved for this chiral β-amino alcohol?

Answer:
The compound’s chirality necessitates separation of enantiomers for pharmacological studies.

  • Chiral HPLC : Use columns like Chiralpak IA or IB with a hexane/isopropanol mobile phase. Adjust isopropanol ratio (5–20%) to optimize retention times .
  • Capillary Electrophoresis (CE) : Employ chiral selectors (e.g., cyclodextrins) in the buffer for high-resolution separation .

Q. Methodological Insight :

  • Validate enantiopurity with polarimetry or circular dichroism (CD) .

Advanced Question: What metabolic pathways might this compound undergo in biological systems?

Answer:
Based on structurally similar compounds (e.g., 2C-series phenethylamines), potential pathways include:

O-Demethylation : Catalyzed by CYP450 enzymes (e.g., CYP2D6), yielding catechol derivatives.

Conjugation : Glucuronidation or sulfation of the hydroxyl group .

Oxidation : Conversion of the amino group to nitroso intermediates (observed in related β-amino alcohols) .

Q. Methodological Insight :

  • Use in vitro hepatocyte models or microsomal assays to identify metabolites. Analyze via LC-MS/MS with a C18 column (LOQ: 1–20 ng/mL) .

Advanced Question: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:
Key factors:

  • Temperature Control : Maintain ≤ 0°C during nitrostyrene formation to prevent polymerization .
  • Catalyst Selection : Use Pd/C or Raney Ni for selective hydrogenation of intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve reagent solubility without side reactions .

Q. Methodological Insight :

  • Employ Design of Experiments (DoE) to assess interactions between variables (e.g., pH, catalyst loading).

Safety Question: What precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

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